4-N-[(E)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-6-N-cyclohexyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine
Description
This compound is a 1,3,5-triazine derivative with three distinct substituents:
- 4-N position: An (E)-1-azabicyclo[2.2.2]octan-3-ylideneamino group, a rigid bicyclic structure resembling quinuclidine, which may enhance steric effects and receptor binding specificity.
- 6-N position: A cyclohexyl group, providing lipophilicity and conformational flexibility.
The combination of aromatic, bicyclic, and alicyclic substituents distinguishes it from simpler triazine derivatives.
Properties
Molecular Formula |
C22H30N8 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
4-N-[(E)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-6-N-cyclohexyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C22H30N8/c1-3-7-17(8-4-1)23-20-25-21(24-18-9-5-2-6-10-18)27-22(26-20)29-28-19-15-30-13-11-16(19)12-14-30/h1,3-4,7-8,16,18H,2,5-6,9-15H2,(H3,23,24,25,26,27,29)/b28-19- |
InChI Key |
OSGYXPMNRHRJBR-USHMODERSA-N |
Isomeric SMILES |
C1CCC(CC1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N/N=C\4/CN5CCC4CC5 |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NN=C4CN5CCC4CC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-[(E)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-6-N-cyclohexyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine typically involves multiple steps, starting with the preparation of the triazine core. The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines. The subsequent steps involve the introduction of the azabicyclo[2.2.2]octane moiety and other substituents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-N-[(E)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-6-N-cyclohexyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine core or other reactive sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, including amines, alcohols, and thiols, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-N-[(E)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-6-N-cyclohexyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-N-[(E)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-6-N-cyclohexyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares the target compound with structurally analogous triazine-2,4,6-triamine derivatives:
| Compound Name | 2-N Substituent | 4-N Substituent | 6-N Substituent | Molecular Weight (g/mol) | LogP | Key Properties/Applications |
|---|---|---|---|---|---|---|
| Target Compound | Phenyl | (E)-1-Azabicyclo[2.2.2]octan-3-ylideneamino | Cyclohexyl | ~450 (estimated) | ~3.8 | High rigidity; potential CNS activity |
| N2,N2-Diethyl-N4,N4-diphenyl-1,3,5-triazine-2,4,6-triamine | Diethyl | Diphenyl | Not specified | ~350 | ~3.5 | Antimicrobial activity due to aromatic groups |
| 2,4,6-Tris(dimethylamino)-1,3,5-triazine | Dimethyl | Dimethyl | Dimethyl | 186.3 | 0.5 | High solubility; agrochemical intermediates |
| N2,N4,N6-Trimethyl-1,3,5-triazine-2,4,6-triamine | Methyl | Methyl | Methyl | 155.2 | 0.2 | Limited bioactivity; basic triazine scaffold |
| N2,N4-Dimethyl-N6-butyl-1,3,5-triazine-2,4,6-triamine | Methyl | Methyl | Butyl | 223.3 | 2.1 | Moderate lipophilicity; variable applications |
Key Observations:
Substituent Impact on Bioactivity: The azabicyclo group in the target compound introduces rigidity and stereochemical constraints, which may enhance binding to enzymes or receptors, particularly in the CNS . Alkyl-substituted derivatives (e.g., tris(dimethylamino)) exhibit lower LogP values (0.2–2.1) and higher solubility, making them suitable for agrochemicals .
Synthetic Complexity :
- The target compound’s synthesis requires advanced techniques to introduce the azabicyclo and cyclohexyl groups, likely involving multi-step reactions with protected intermediates.
- Simpler derivatives (e.g., trimethyl or diethyl analogs) are synthesized via nucleophilic substitution on cyanuric chloride under mild conditions .
Research Findings: Azabicyclo-containing triazines are understudied but show promise in medicinal chemistry due to their structural novelty. No direct bioactivity data is available yet, but analogs with similar bicyclic systems exhibit CNS activity . Diphenyl-substituted triazines (e.g., N2,N2-diethyl-N4,N4-diphenyl) demonstrate antimicrobial properties in preliminary studies, attributed to hydrophobic interactions with microbial membranes .
Physicochemical and Pharmacokinetic Profiles
| Property | Target Compound | N2,N2-Diethyl-N4,N4-diphenyl | 2,4,6-Tris(dimethylamino) |
|---|---|---|---|
| Molecular Weight | ~450 | ~350 | 186.3 |
| LogP | ~3.8 | ~3.5 | 0.5 |
| Hydrogen Bond Donors | 3 | 3 | 0 |
| Hydrogen Bond Acceptors | 6 | 6 | 6 |
| Rotatable Bonds | 4 | 8 | 0 |
Notes:
- The target compound’s low rotatable bond count (4) and rigid bicyclo structure may improve metabolic stability compared to flexible analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
